5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
This compound belongs to a class of tricyclic heterocycles featuring a fused 8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one core. The structure includes a phenyl group at position 4 and a (2-hydroxyethyl)sulfanyl substituent at position 3. Its molecular formula is C₁₈H₁₇N₂O₂S₂, with a molecular weight of 357.47 g/mol. The hydroxyethylsulfanyl group may enhance solubility in polar solvents compared to simpler alkyl or aryl derivatives .
Properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-10-11-23-18-19-16-15(13-8-4-5-9-14(13)24-16)17(22)20(18)12-6-2-1-3-7-12/h1-3,6-7,21H,4-5,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKRAMBEZLABNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325700-59-2 | |
| Record name | 5-[(2-hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved by reacting appropriate starting materials under controlled conditions, such as using a strong acid catalyst and heating.
Introduction of Functional Groups: The hydroxyethyl and sulfanyl groups are introduced through nucleophilic substitution reactions. This step requires the use of reagents like sodium hydrosulfide and ethylene oxide under basic conditions.
Phenyl Ring Addition: The phenyl ring is incorporated through a Friedel-Crafts alkylation reaction, using benzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydrosulfide, ethylene oxide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical properties.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical differences between the target compound and its analogs:
Key Structural and Functional Differences:
Substituent Effects on Solubility: The target compound’s 2-hydroxyethylsulfanyl group likely improves aqueous solubility compared to analogs with methoxy (e.g., ) or chlorinated aryl groups (e.g., ). However, this remains speculative without experimental validation. The 3-hydroxyphenyl analog demonstrates solubility in DMSO and methanol, attributed to its polar hydroxyl group, whereas methoxy derivatives exhibit lower solubility.
Chlorinated derivatives (e.g., ) may exhibit increased stability and bioactivity due to halogen-induced lipophilicity and metabolic resistance.
The discontinued status of the sulfanylidene derivative hints at synthetic challenges or instability under standard conditions.
Biological Activity
The compound 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
- Molecular Formula : C₁₄H₁₆N₂O₂S₂
This structure features a thiazole ring and incorporates sulfur-containing groups which are often associated with biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar sulfur-containing structures exhibit significant antimicrobial properties. For instance, a study on sulfenimines derived from terpenes demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi . The mechanisms of action typically involve disruption of microbial cell membranes or interference with essential cellular processes.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Pseudomonas aeruginosa | 64 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
The biological activity of the compound may be attributed to its ability to interact with membrane proteins or enzymes critical for bacterial survival. For example, compounds that target phosphatidylinositol kinases have shown promise in modulating cellular signaling pathways . This suggests that our compound might similarly affect cellular functions by inhibiting key enzymes or disrupting membrane integrity.
Case Studies
A case study examining the efficacy of related sulfur-containing compounds highlighted their potential in treating resistant bacterial strains. For instance, a derivative was shown to outperform traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) . Such findings underscore the importance of exploring novel compounds like 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one in the fight against antibiotic resistance.
Cytotoxicity and Safety Profile
While exploring the biological activity, it is crucial to assess the cytotoxicity of the compound. Preliminary evaluations have shown that some derivatives exhibit moderate cytotoxic effects on mammalian cells . This necessitates further investigation into the safety profile and therapeutic index of 5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one to determine its viability for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
